molecular formula C8H10ClF2N B7897326 (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Cat. No. B7897326
M. Wt: 193.62 g/mol
InChI Key: NQFUIZOIKVFLIM-JEDNCBNOSA-N
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Description

“(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride” is likely a derivative of ethanamine, also known as ethylamine, which is an organic compound with the formula CH3CH2NH2. The “S” in the name indicates the stereochemistry of the compound, and “2,5-Difluorophenyl” suggests a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached at the 2nd and 5th positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2,5-difluorophenyl compound with ethanamine, followed by the addition of hydrochloric acid to form the hydrochloride salt .


Molecular Structure Analysis

The molecular structure would consist of a two-carbon chain (from the ethanamine) attached to a phenyl ring with fluorine atoms at the 2nd and 5th positions. The “S” configuration would affect the three-dimensional arrangement of these groups .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions, alkylation, and condensation with carbonyls .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, amines have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. As an amine, it could act as a base or nucleophile in various chemical reactions .

Safety and Hazards

Like many amines, this compound could be irritating to the skin and eyes, and could be harmful if ingested or inhaled. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research would depend on the specific properties and potential applications of this compound. It could be of interest in the development of pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

(1S)-1-(2,5-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUIZOIKVFLIM-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704171
Record name (1S)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201363-81-6
Record name (1S)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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